molecular formula C13H21N B15274538 [(3,5-Dimethylphenyl)methyl](2-methylpropyl)amine

[(3,5-Dimethylphenyl)methyl](2-methylpropyl)amine

Cat. No.: B15274538
M. Wt: 191.31 g/mol
InChI Key: XWJNQGSCLUFHTL-UHFFFAOYSA-N
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Description

(3,5-Dimethylphenyl)methylamine is an organic compound with the molecular formula C₁₃H₂₁N It is a derivative of benzylamine, where the benzyl group is substituted with two methyl groups at the 3 and 5 positions, and the amine group is bonded to a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylphenyl)methylamine can be achieved through several methods. One common approach involves the alkylation of 3,5-dimethylbenzylamine with 2-methylpropyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 3,5-Dimethylbenzylamine and 2-methylpropyl halide (e.g., 2-methylpropyl chloride).

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The 3,5-dimethylbenzylamine is dissolved in the solvent, and the base is added to the solution. The 2-methylpropyl halide is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Workup: The reaction mixture is quenched with water, and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Industrial Production Methods

In an industrial setting, the production of (3,5-Dimethylphenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylphenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form the corresponding amine or alkane using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines or alkanes.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

(3,5-Dimethylphenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active amines.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (3,5-Dimethylphenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors or enzymes, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby influencing biochemical pathways.

Comparison with Similar Compounds

(3,5-Dimethylphenyl)methylamine can be compared with other similar compounds, such as:

    Benzylamine: The parent compound, which lacks the methyl substitutions on the benzyl group.

    (3,5-Dimethylphenyl)methylamine: Similar structure but without the 2-methylpropyl group.

    (3,5-Dimethylphenyl)methyl(ethyl)amine: Similar structure with an ethyl group instead of a 2-methylpropyl group.

The uniqueness of (3,5-Dimethylphenyl)methylamine lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-[(3,5-dimethylphenyl)methyl]-2-methylpropan-1-amine

InChI

InChI=1S/C13H21N/c1-10(2)8-14-9-13-6-11(3)5-12(4)7-13/h5-7,10,14H,8-9H2,1-4H3

InChI Key

XWJNQGSCLUFHTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CNCC(C)C)C

Origin of Product

United States

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